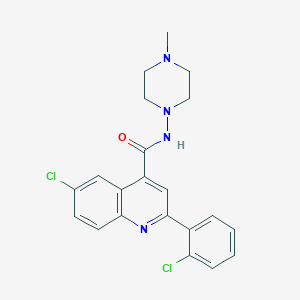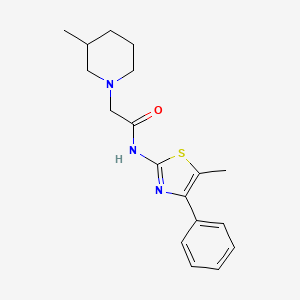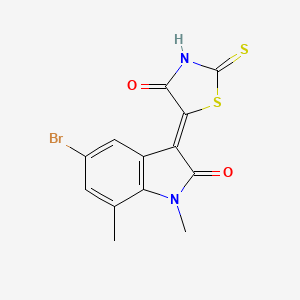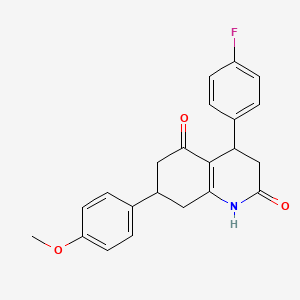![molecular formula C14H12N2O5S B4627782 5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627782.png)
5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from basic building blocks such as aldehydes, uracil, and methylene groups. For example, compounds with similar structural motifs have been synthesized through reactions like hydrazone formation, oxidation, and catalyzed transformations leading to various pyrimidinediones and related structures. These synthetic routes demonstrate the complexity and versatility of synthetic strategies in creating such intricate molecules (Zhang et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds in this class has been elucidated using various spectroscopic techniques, including NMR and IR spectroscopy, confirming the presence of key functional groups and the overall molecular framework. The detailed structural analysis helps in understanding the spatial arrangement of atoms and the molecular geometry, which are crucial for predicting the reactivity and interactions of these compounds (Asiri & Khan, 2010).
Chemical Reactions and Properties
Chemical reactions involving similar compounds are diverse, including electrophilic and nucleophilic additions, cyclocondensation, and ring transformations. These reactions highlight the compound's reactivity towards various reagents, leading to the formation of new chemical bonds and the introduction of different substituents, significantly altering the compound's properties and potential applications (Kurihara et al., 1981).
Applications De Recherche Scientifique
Synthesis and Applications in Medicinal Chemistry
One of the primary scientific research applications of compounds similar to 5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is in the synthesis of novel heterocyclic compounds for potential use in medicinal chemistry. For instance, research by Abu‐Hashem et al. (2020) involved the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which include structures similar to the compound . These compounds were evaluated for their anti-inflammatory and analgesic activities, showing significant potential as COX-1/COX-2 inhibitors. The research highlighted the versatility of such structures in developing new therapeutic agents with specific pharmacological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Research
Another application is found in the field of antiviral research. Hocková et al. (2003) conducted a study on 2,4-diamino-6-hydroxypyrimidines substituted at position 5, which bear resemblance to the compound , focusing on their antiviral activities. The study found that several derivatives exhibited significant inhibitory effects on retrovirus replication in cell culture, demonstrating the potential of such compounds in the development of antiviral therapies, especially against HIV (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthetic Chemistry Innovations
In synthetic chemistry, compounds like 5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione serve as key intermediates or building blocks in the construction of complex molecular architectures. For example, the work by Luo et al. (2005) utilized similar structures in the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines, showcasing the compound's role in facilitating ring transformations and expansions, which are critical in the development of new chemical entities with potential biological activities (Luo, Yu, Holloway, Parrish, Greig, & Brossi, 2005).
Propriétés
IUPAC Name |
(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-16-13(18)8(12(17)15-14(16)22)3-7-4-10-11(21-6-20-10)5-9(7)19-2/h3-5H,6H2,1-2H3,(H,15,17,22)/b8-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNCHYPNNGARSH-BAQGIRSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC3=C(C=C2OC)OCO3)C(=O)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC3=C(C=C2OC)OCO3)/C(=O)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-allyl-3-[(4-bromobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4627702.png)

![6-bromo-4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B4627714.png)
![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B4627717.png)

![2,4-dichloro-N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]benzamide](/img/structure/B4627739.png)


![N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4627750.png)
![6-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4627755.png)
![ethyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4627763.png)
![methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate](/img/structure/B4627771.png)

![3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B4627806.png)